molecular formula C19H23N5O B2693435 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 2034258-38-1

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide

Numéro de catalogue: B2693435
Numéro CAS: 2034258-38-1
Poids moléculaire: 337.427
Clé InChI: HBVLLAPCLQMKMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” is a compound that has been studied in the field of medicinal chemistry . It is part of a series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” is complex, involving multiple rings and functional groups . The compound is characterized using various spectral techniques .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Applications De Recherche Scientifique

Role in Enzyme Inhibition and Disease Treatment

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide and its derivatives have shown promise in the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in several metabolic and chronic diseases. Research has identified small molecule inhibitors of NNMT, highlighting their potential in treating conditions characterized by abnormal NNMT activity. These inhibitors demonstrate a significant range of activity and provide insights into the structure-activity relationships necessary for NNMT inhibition. Such inhibitors are crucial for developing treatments for metabolic disorders, cardiovascular diseases, cancer, osteoarthritis, kidney disease, and Parkinson's disease, where NNMT plays a pivotal role (Neelakantan et al., 2017).

Anticonvulsant Potential

Compounds containing the tetrahydroisoquinoline skeleton, such as N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide, have been evaluated for their anticonvulsant properties. Studies have identified specific derivatives that exhibit high potency comparable to known anticonvulsant agents. These findings suggest that such compounds could serve as the basis for new anticonvulsant medications, potentially offering alternative treatments for conditions like epilepsy (Gitto et al., 2006).

Antibacterial Activity

Derivatives of N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against various bacterial strains, indicating their potential as the foundation for developing new antibacterial agents. This research is critical in the ongoing search for treatments capable of combating resistant bacterial infections (Sharma & Jain, 2008).

Potential as Antihypertensive Agents

Research has explored the synthesis of piperidine derivatives with a quinazoline ring system, including N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide, for their antihypertensive properties. Some of these compounds have demonstrated significant hypotensive effects in models of hypertension, suggesting their utility in developing new treatments for high blood pressure (Takai et al., 1986).

Safety and Hazards

The safety and hazards associated with “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Orientations Futures

The future directions for the research and development of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide” are not explicitly mentioned in the available resources .

Propriétés

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(14-4-3-9-20-12-14)23-15-7-10-24(11-8-15)18-16-5-1-2-6-17(16)21-13-22-18/h3-4,9,12-13,15H,1-2,5-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLLAPCLQMKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.